molecular formula C12H14F3NO5S2 B6783292 N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide

Cat. No.: B6783292
M. Wt: 373.4 g/mol
InChI Key: ZBYZELWVZUBYCH-UHFFFAOYSA-N
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Description

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonamide group, and an oxetane ring

Properties

IUPAC Name

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO5S2/c1-22(17,18)10-3-8(2-9(4-10)12(13,14)15)5-16-23(19,20)11-6-21-7-11/h2-4,11,16H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYZELWVZUBYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CNS(=O)(=O)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-methylsulfonyl-5-(trifluoromethyl)benzyl chloride, which is then reacted with oxetane-3-sulfonamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonamide group yields sulfonic acids, while nucleophilic substitution of the oxetane ring can lead to various substituted oxetanes .

Scientific Research Applications

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. The oxetane ring provides structural rigidity, contributing to the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoromethylsulfonamide derivatives, potentially leading to unique applications and mechanisms of action.

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